molecular formula C8H19NO B12086681 3-(Aminomethyl)-2,3-dimethylpentan-2-ol

3-(Aminomethyl)-2,3-dimethylpentan-2-ol

Cat. No.: B12086681
M. Wt: 145.24 g/mol
InChI Key: RPEVXNKFKJQNMY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,3-dimethylpentan-2-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,3-dimethylpentan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethyl-2-pentanol with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would likely include steps for purification and isolation of the compound to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,3-dimethylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: Both the amine and alcohol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine or alcohol derivatives.

Scientific Research Applications

3-(Aminomethyl)-2,3-dimethylpentan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,3-dimethylpentan-2-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes and receptors, influencing their activity. The alcohol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2,3-dimethylhexan-2-ol: Similar structure but with an additional carbon atom.

    3-(Aminomethyl)-2,3-dimethylbutan-2-ol: Similar structure but with one less carbon atom.

    2-(Aminomethyl)-2,3-dimethylpentan-3-ol: Similar structure but with the amine group on a different carbon.

Uniqueness

3-(Aminomethyl)-2,3-dimethylpentan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-(aminomethyl)-2,3-dimethylpentan-2-ol

InChI

InChI=1S/C8H19NO/c1-5-8(4,6-9)7(2,3)10/h10H,5-6,9H2,1-4H3

InChI Key

RPEVXNKFKJQNMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C)(C)O

Origin of Product

United States

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